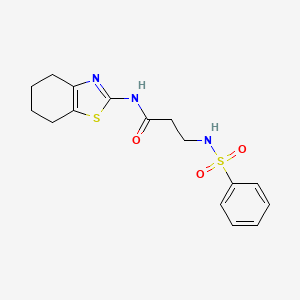
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BISA is a small molecule that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer properties. 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has been shown to have antioxidant properties. 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide is its relatively simple synthesis method, which makes it accessible for research purposes. However, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has also been shown to have low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide. One potential direction is to further investigate its anticancer properties and its potential use in combination with other anticancer agents. Another potential direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide and its potential implications for drug interactions.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide involves the reaction of 2-mercaptobenzimidazole with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-chloroethyl)acetamide to yield 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide. The purity and yield of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has shown promising results in various scientific research applications. One of the most significant applications of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide is its potential as an anticancer agent. Studies have shown that 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has also been studied for its potential as an anti-inflammatory agent. 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-20(14-27-21-23-18-11-4-5-12-19(18)24-21)22-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-13H,14H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCRQWMELIVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)
![[2-(N-ethylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466157.png)

![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)


![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)